![molecular formula C19H15NO7 B3009564 Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate CAS No. 637747-89-8](/img/structure/B3009564.png)
Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with simpler molecules and building up to more complex structures. For example, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates involves a domino 1,3-dipolar cycloaddition and elimination, starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate . This suggests that the synthesis of our target compound might also involve a multi-step process, potentially including cycloaddition and elimination steps.
Molecular Structure Analysis
Structural studies are crucial for understanding the properties of a compound. For instance, the crystal structure and molecular modeling of methyl 4-(3-ethyl-3-hydroxymethyltriazen-1-yl) benzoate reveal that small changes in structure can significantly affect the stability of a compound . This insight is important when considering the molecular structure of "Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate," as the position of substituents and the overall 3D conformation will influence its reactivity and interactions.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of "Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate," but they do provide examples of how similar compounds react. For instance, the reaction between penicillin-derived thiazoloazetidinones and ethyl diazoacetate leads to tricyclic products . This indicates that the compound may also participate in complex reactions, potentially leading to the formation of cyclic structures or the introduction of additional functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure and the functional groups present. For example, the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate involves a condensation reaction, and the reaction conditions such as catalysts and reagents can significantly affect the yield . This suggests that the physical and chemical properties of "Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate" would be influenced by its functional groups, such as the carbamoylmethoxy and benzoate moieties, and could be tailored through careful selection of synthesis conditions.
Aplicaciones Científicas De Investigación
Crystal Engineering
One study explored the crystal engineering aspects of related compounds, focusing on how high pressure can induce phase transitions in structures with high molecular complexity. For instance, Methyl 2-(carbazol-9-yl)benzoate, a compound with similar structural characteristics, undergoes a transformation under high pressure, highlighting the potential of pressure as a tool in crystal engineering for inducing desired structural changes in complex molecular systems (Johnstone et al., 2010).
Photopolymerization
Another research application involves the development of novel compounds for photoinitiated polymerization processes. For example, a study on an alkoxyamine compound bearing a chromophore group linked directly to the aminoxyl function, which decomposes under UV irradiation to generate radicals, suggests the potential of such compounds in nitroxide-mediated photopolymerization processes (Guillaneuf et al., 2010).
Photophysical Properties
The investigation of photophysical properties of structurally related compounds, such as Methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives, has revealed unique luminescence characteristics influenced by the introduction of electron-donating or withdrawing groups. This research illuminates the intricate relationship between molecular structure and luminescence, offering insights into designing materials with tailored optical properties (Kim et al., 2021).
Propiedades
IUPAC Name |
methyl 4-[7-(2-amino-2-oxoethoxy)-4-oxochromen-3-yl]oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO7/c1-24-19(23)11-2-4-12(5-3-11)27-16-9-26-15-8-13(25-10-17(20)21)6-7-14(15)18(16)22/h2-9H,10H2,1H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAQHIIJGHBMAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-dichlorobenzamide](/img/structure/B3009482.png)
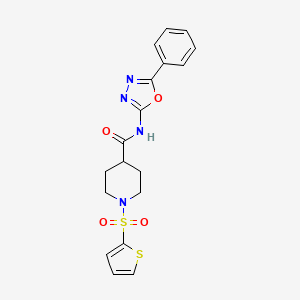
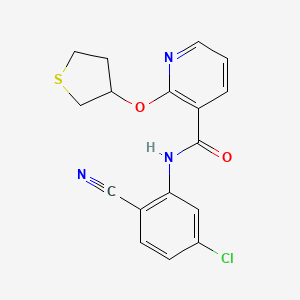
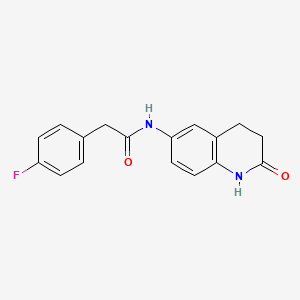

![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3009491.png)
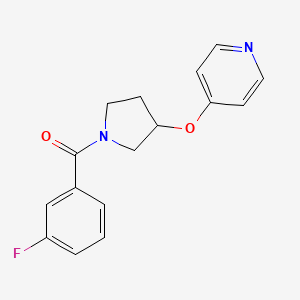
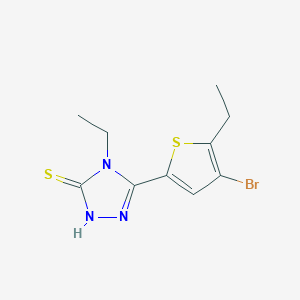

![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B3009496.png)
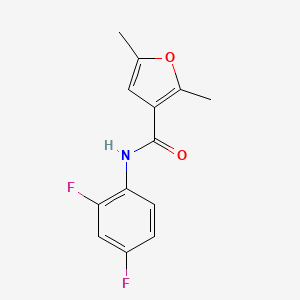

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B3009506.png)